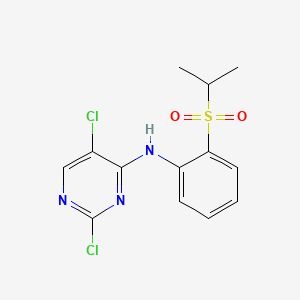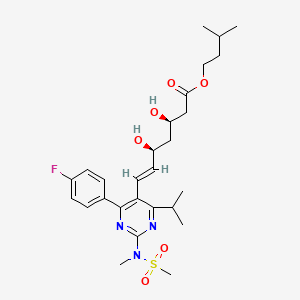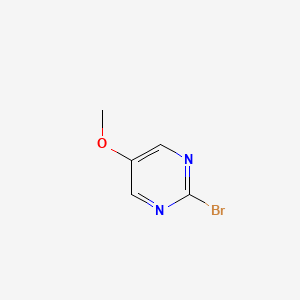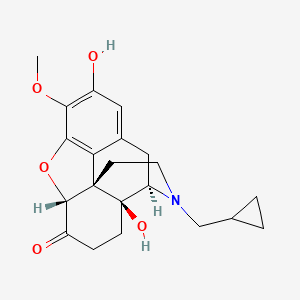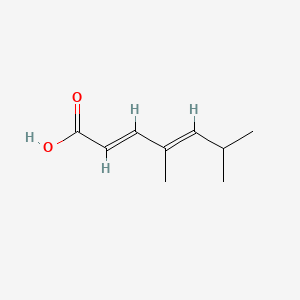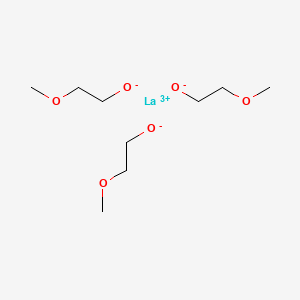
Lanthanum (III) 2-methoxyethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum (III) 2-methoxyethoxide is a chemical compound with the molecular formula C₉H₂₁LaO₆. It is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties. This compound is primarily used in the preparation of lanthanum oxide thin films by the Sol-Gel method .
Mechanism of Action
Target of Action
Lanthanum (III) 2-methoxyethoxide is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties . It primarily targets the preparation of lanthanum oxide thin films . These thin films are used in various applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Mode of Action
The compound acts as a precursor for synthesizing different materials . The interaction of this compound with its targets results in the formation of lanthanum oxide thin films . The properties of these materials depend on the chosen synthesis method .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Sol-Gel method used in the preparation of lanthanum oxide thin films . The downstream effects of these pathways result in the creation of materials with diverse applications such as fuel cells, solid oxide fuel cells, and electronic devices .
Pharmacokinetics
The compound’s bioavailability in the synthesis process is crucial for the successful formation of lanthanum oxide thin films .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of lanthanum oxide thin films . These thin films are used in various applications, contributing to the advancement of materials science and technology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound hydrolyzes in water , indicating that moisture can affect its stability and efficacy. Therefore, it is crucial to control the environment during the synthesis process to ensure the successful formation of lanthanum oxide thin films .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of lanthanum oxide thin films by the Sol-Gel method
Molecular Mechanism
It is known that the compound acts as a precursor for synthesizing different materials, and the properties of these materials depend on the chosen synthesis method
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum (III) 2-methoxyethoxide is typically synthesized through the reaction of lanthanum chloride with 2-methoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction can be represented as:
LaCl3+3C2H5OCH2OH→La(C2H5OCH2O)3+3HCl
The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure consistency and purity. The process includes the use of automated reactors and purification systems to handle the compound’s sensitivity to moisture and air .
Chemical Reactions Analysis
Types of Reactions: Lanthanum (III) 2-methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form lanthanum hydroxide and 2-methoxyethanol.
Oxidation: Can be oxidized to form lanthanum oxide.
Substitution: Can undergo substitution reactions with other alcohols or ligands.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxygen or air at elevated temperatures.
Substitution: Various alcohols or ligands under controlled conditions.
Major Products:
Hydrolysis: Lanthanum hydroxide and 2-methoxyethanol.
Oxidation: Lanthanum oxide.
Substitution: Lanthanum alkoxides with different alkyl groups.
Scientific Research Applications
Lanthanum (III) 2-methoxyethoxide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Lanthanum (III) 2-methoxyethoxide can be compared with other lanthanum alkoxides, such as:
Lanthanum (III) isopropoxide: Similar in its use as a precursor for lanthanum oxide but differs in the alkoxide group, which affects its reactivity and solubility.
Lanthanum (III) ethoxide: Another similar compound with different alkoxide groups, leading to variations in physical and chemical properties.
Uniqueness: this compound is unique due to its specific alkoxide group, which provides distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring precise control over film formation and material properties .
Properties
IUPAC Name |
lanthanum(3+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.La/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGACMORJMVLLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the advantages of using Lanthanum (III) 2-methoxyethoxide as a precursor for Lanthanum Zirconium Oxide (LZO) thin films in high-temperature superconductor fabrication?
A1: this compound, when dissolved in 2-methoxyethanol, has proven to be an effective precursor for producing high-quality LZO thin films via the sol-gel method []. This combination, after annealing at 1150°C for 10 minutes under a 4% H2-Ar gas flow, yields textured, homogenous, dense, and defect-free LZO films on textured Nickel tapes []. These characteristics are crucial for the LZO layer to function effectively as a buffer layer in YBCO coated conductors used in high-temperature superconductors.
Q2: How do different processing parameters influence the properties of LZO films derived from this compound?
A2: The research highlights that factors such as precursor choice, solvent, chelating agents, and annealing conditions (temperature and time) significantly impact the texture and quality of the resulting LZO films []. For instance, utilizing this compound in conjunction with 2-methoxyethanol enables the formation of highly textured LZO films at lower temperatures and shorter annealing times compared to using Lanthanum acetate and trifluoroacetic acid []. This highlights the importance of optimizing processing parameters when utilizing this compound to achieve the desired LZO film characteristics for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)
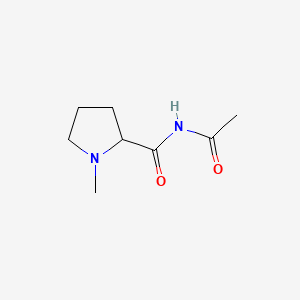
![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)
![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)


